molecular formula C7H12N4 B13251210 3-(2H-1,2,3-Triazol-2-yl)piperidine

3-(2H-1,2,3-Triazol-2-yl)piperidine

Cat. No.: B13251210
M. Wt: 152.20 g/mol
InChI Key: KGLMRCGIKAKFCH-UHFFFAOYSA-N
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Description

3-(2H-1,2,3-Triazol-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a 1,2,3-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2H-1,2,3-triazol-2-yl)piperidine typically involves the cycloaddition reaction known as the “click chemistry” approach. This method utilizes azides and alkynes to form 1,2,3-triazoles under copper-catalyzed conditions. The reaction is highly efficient and proceeds under mild conditions, making it a popular choice for synthesizing triazole-containing compounds .

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry reactions, utilizing automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(2H-1,2,3-triazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

3-(2H-1,2,3-triazol-2-yl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2H-1,2,3-triazol-2-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules. The piperidine ring provides additional structural flexibility, allowing for optimal interaction with the target .

Comparison with Similar Compounds

    1,2,3-Triazole: A simple triazole ring without the piperidine substitution.

    Piperidine: A six-membered nitrogen-containing ring without the triazole moiety.

    Benzotriazole: A triazole ring fused with a benzene ring.

Uniqueness: 3-(2H-1,2,3-triazol-2-yl)piperidine is unique due to the combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

3-(triazol-2-yl)piperidine

InChI

InChI=1S/C7H12N4/c1-2-7(6-8-3-1)11-9-4-5-10-11/h4-5,7-8H,1-3,6H2

InChI Key

KGLMRCGIKAKFCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2N=CC=N2

Origin of Product

United States

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